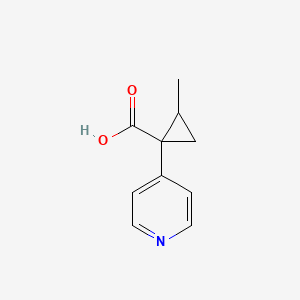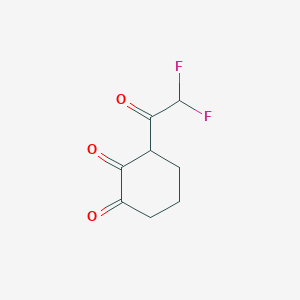
3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione is a fluorinated organic compound with a unique molecular structure. It is characterized by the presence of two fluorine atoms attached to an acetyl group, which is further bonded to a cyclohexane ring containing two ketone groups. This compound is known for its high purity and versatility, making it valuable for advanced research and development in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with target proteins, leading to increased potency and specificity .
類似化合物との比較
Similar Compounds
- 2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione
- 2-(2,2-Difluoroacetyl)cyclohexane-1,4-dione
- 2-(2,2-Difluoroacetyl)cyclohexane-1,5-dione
Uniqueness
3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione is unique due to its specific substitution pattern on the cyclohexane ring. The position of the difluoroacetyl group and the presence of two ketone groups confer distinct chemical and physical properties, making it particularly valuable for certain applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged for specialized research and industrial purposes .
特性
分子式 |
C8H8F2O3 |
|---|---|
分子量 |
190.14 g/mol |
IUPAC名 |
3-(2,2-difluoroacetyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C8H8F2O3/c9-8(10)7(13)4-2-1-3-5(11)6(4)12/h4,8H,1-3H2 |
InChIキー |
VYDSPYJXMCXNGF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C(=O)C1)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
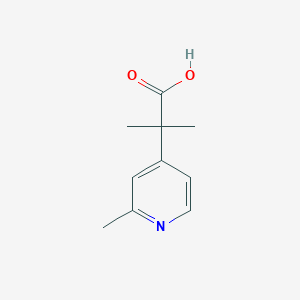
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
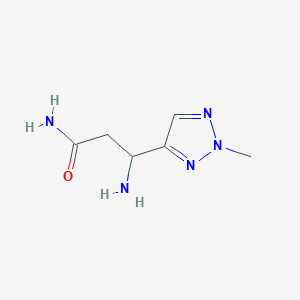
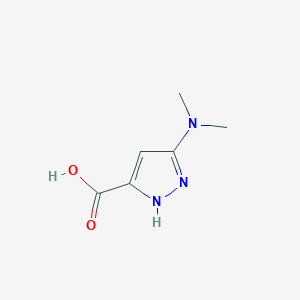
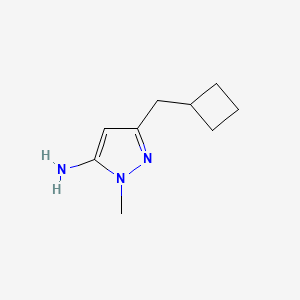

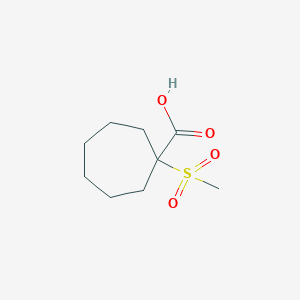

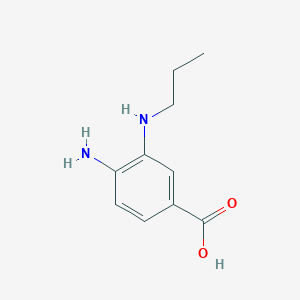

![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)
